Ethyl 2-(thiophene-2-carboxamido)acetate

Descripción general

Descripción

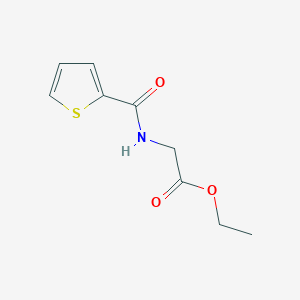

Ethyl 2-(thiophene-2-carboxamido)acetate is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol. It is known for its potential therapeutic and industrial applications. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, making it a heterocyclic compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiophene-2-carboxamido)acetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl anthranilate, triethylamine, and 2-thiophenoyl chloride in benzene. The molecular conformation is stabilized by an intramolecular N-H⋯O hydrogen bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis of thiophene derivatives generally involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are scalable and can be adapted for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(thiophene-2-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-(thiophene-2-carboxamido)acetate has been identified as a promising candidate for therapeutic use, particularly as an inhibitor of the IKK-2 enzyme. This enzyme plays a critical role in inflammatory diseases, making this compound potentially beneficial for treating conditions such as:

- Rheumatoid Arthritis

- Multiple Sclerosis

- Inflammatory Bowel Disease

- Cancer

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties and can inhibit tumor growth in various human cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed significant cytotoxicity against SKOV-3 (ovarian cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: IKK-2 Inhibition

A patent detailing the synthesis and application of thiophene carboxamide compounds highlights their efficacy as IKK-2 inhibitors. The study outlines how these compounds can be used therapeutically to manage inflammatory diseases, providing a foundation for future drug development .

Agricultural Applications

In agriculture, derivatives of thiophene compounds, including this compound, have been explored for their fungicidal properties. These compounds have shown effectiveness against various plant pathogens, including:

- Gray Mold

- Powdery Mildew

Research suggests that such compounds can serve as effective agents in crop protection strategies, potentially reducing reliance on traditional chemical pesticides .

Data Table: Efficacy Against Plant Pathogens

| Compound | Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Gray Mold | 85 |

| This compound | Powdery Mildew | 78 |

Material Science Applications

The unique properties of thiophene derivatives also extend into materials science. This compound can be utilized in developing organic electronic materials due to its conductive properties. Research has indicated that thiophene-based compounds can enhance the performance of organic photovoltaics and field-effect transistors (FETs).

Case Study: Organic Electronics

A study focusing on the synthesis of thiophene derivatives for use in organic electronics found that incorporating carboxamide functionalities significantly improved the charge transport properties of the resulting materials. This advancement could lead to more efficient organic solar cells and electronic devices .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(thiophene-2-carboxamido)acetate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, including enzymes and receptors, leading to its observed biological activities . The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparación Con Compuestos Similares

Ethyl 2-(thiophene-2-carboxamido)acetate can be compared with other thiophene derivatives:

Methyl 2-thienylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

4-Methyl-2-thiophenecarbaldehyde: Contains an aldehyde group instead of an amido group.

Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.

These compounds share the thiophene ring but differ in their functional groups, leading to variations in their chemical and biological properties.

Actividad Biológica

Ethyl 2-(thiophene-2-carboxamido)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which contributes to its biological activity. The compound can be represented by the following structural formula:

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have shown that thiophene derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding the compound's anticancer activity:

The anticancer effects of this compound are primarily attributed to its ability to interact with tubulin, a key protein involved in cell division. By binding to the colchicine site on tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies have confirmed this interaction, suggesting that the thiophene moiety enhances binding affinity and specificity .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that thiophene derivatives can exhibit significant antibacterial and antifungal activities. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in cancer treatment:

- Study on Hep3B Cells : A study demonstrated that compounds similar to this compound showed an IC50 value of 5.46 µM against Hep3B cells, indicating strong antiproliferative activity. The study utilized a spheroid model to assess tumor-stromal interactions, revealing that these compounds could effectively disrupt cancer cell aggregation .

- Apoptosis Induction : In another study involving leukemia cells (L1210), the compound exhibited an IC50 value as low as 0.75 µM, confirming its potential as a selective agent against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

- Comparative Analysis : this compound was compared with other known anticancer agents like Combretastatin A-4 (CA-4). While CA-4 demonstrated higher potency across various cell lines, the synthesized thiophene derivatives showed promising results that warrant further investigation .

Propiedades

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQPNHJALVNVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364969 | |

| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-25-1 | |

| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.